molecular formula C15H15FN2S B5865812 1-(2,6-Dimethylphenyl)-3-(2-fluorophenyl)thiourea

1-(2,6-Dimethylphenyl)-3-(2-fluorophenyl)thiourea

Cat. No.: B5865812
M. Wt: 274.4 g/mol
InChI Key: SLGGIYFKZQIHBY-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-(2-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of 1-(2,6-Dimethylphenyl)-3-(2-fluorophenyl)thiourea typically involves the reaction of 2,6-dimethylaniline with 2-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, resulting in new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-3-(2-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its structural features are optimized to enhance efficacy and reduce toxicity.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-3-(2-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(2-fluorophenyl)thiourea: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    1-(2,6-Dimethylphenyl)-3-phenylthiourea: Lacks the fluorine atom, which may influence its chemical properties and interactions.

    1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)thiourea: The position of the fluorine atom is different, potentially altering its reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2S/c1-10-6-5-7-11(2)14(10)18-15(19)17-13-9-4-3-8-12(13)16/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGGIYFKZQIHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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